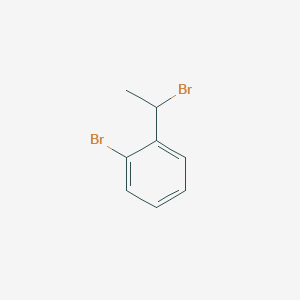

1-Bromo-2-(1-bromoethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(1-bromoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXZULOWQUGDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493201 | |

| Record name | 1-Bromo-2-(1-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62384-31-0 | |

| Record name | 1-Bromo-2-(1-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(1-bromoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2-(1-bromoethyl)benzene (CAS: 62384-31-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 1-Bromo-2-(1-bromoethyl)benzene, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. While specific literature on this particular isomer is limited, this document extrapolates from established chemical principles and data on related compounds to offer valuable insights for researchers.

Molecular Profile and Physicochemical Properties

This compound is a disubstituted benzene derivative with the chemical formula C₈H₈Br₂.[1][2] The molecule features a bromine atom directly attached to the aromatic ring at the ortho position relative to a 1-bromoethyl substituent. This unique arrangement of two different types of carbon-bromine bonds—one vinylic (aromatic) and one benzylic—imparts distinct reactivity to the molecule, making it a potentially versatile building block in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 62384-31-0 | [1][2] |

| Molecular Formula | C₈H₈Br₂ | [1][2] |

| Molecular Weight | 263.96 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(Br)c1cccc(Br)c1 | [1][2] |

| InChI Key | KXXZULOWQUGDMR-UHFFFAOYSA-N | [1] |

| Physical Form | Liquid (presumed) | [2] |

| Purity | 95% (as commercially available) | [2] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol: Benzylic Bromination of 2-Ethylbromobenzene

This protocol is a well-established method for the selective bromination of the benzylic position of alkylbenzenes.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethylbromobenzene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield this compound.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.

-

Radical Initiator (BPO/AIBN): The reaction proceeds via a free-radical chain mechanism, which requires an initiator to generate the initial bromine radical.

-

Solvent (CCl₄): Carbon tetrachloride is a non-polar solvent that is inert under these reaction conditions.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not publicly available, the following are predicted key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons (4H): A complex multiplet in the range of δ 7.0-7.6 ppm. The ortho-substitution pattern will lead to splitting patterns characteristic of an ABCD spin system.

-

Methine Proton (1H): A quartet at approximately δ 5.2-5.4 ppm due to coupling with the adjacent methyl protons.

-

Methyl Protons (3H): A doublet at approximately δ 2.0-2.2 ppm due to coupling with the methine proton.

¹³C NMR Spectroscopy

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-145 ppm). The carbons bearing the bromine atoms will be shifted downfield.

-

Methine Carbon (1C): A signal around δ 45-55 ppm.

-

Methyl Carbon (1C): A signal in the upfield region, around δ 25-30 ppm.

Mass Spectrometry (Electron Ionization)

-

Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M⁺, M⁺+2, and M⁺+4) will be observed at m/z 262, 264, and 266.

-

Major Fragmentation Pathways:

-

Loss of a bromine radical (Br•) from the benzylic position to give a stable benzylic carbocation.

-

Loss of the bromoethyl side chain.

-

Benzylic cleavage to form a tropylium ion.

-

Reactivity and Synthetic Utility

The dual reactivity of the aromatic and benzylic bromine atoms makes this compound a potentially valuable synthetic intermediate.

Reactivity Profile

Caption: Key reaction pathways for this compound.

-

Nucleophilic Substitution: The benzylic bromine is highly susceptible to nucleophilic substitution (SN1 or SN2) with a variety of nucleophiles (e.g., amines, alkoxides, cyanides). This allows for the introduction of diverse functional groups at this position. The aromatic bromine is generally unreactive towards nucleophilic substitution under standard conditions.

-

Organometallic Reactions: The aromatic bromine can undergo reactions typical of aryl halides, such as the formation of Grignard reagents or organolithium compounds. These can then be used in carbon-carbon bond-forming reactions.

-

Elimination Reactions: Treatment with a strong base can lead to the elimination of HBr from the bromoethyl side chain, forming 1-bromo-2-vinylbenzene.

Potential Applications in Drug Development

While there are no specific reports on the use of this compound in drug development, its structural motifs are present in various pharmacologically active molecules. Substituted bromoethylbenzenes are known to be precursors for a range of therapeutic agents. For instance, the phenylethylamine scaffold, which can be accessed from this compound, is a core component of many central nervous system active drugs.

Furthermore, the benzothiazole ring system, which can be synthesized from ortho-disubstituted benzenes, is found in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The ability to selectively functionalize both the aromatic ring and the side chain of this compound makes it an attractive starting material for the synthesis of libraries of novel compounds for drug screening.

Safety and Handling

Hazard Statements:

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Conclusion

This compound is a chemical compound with significant potential as a versatile building block in organic synthesis. Its distinct reactivity at two different positions offers a platform for the creation of complex molecular architectures. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation for scientists and researchers interested in exploring the synthetic utility of this compound, particularly in the realm of medicinal chemistry and drug discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chaudhary, P., et al. (2025, January 3). Recent advances in pharmacological activity of benzothiazole derivatives. ResearchGate. Retrieved from [Link]

-

Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2025, June 6). ResearchGate. Retrieved from [Link]

-

Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | C8H8Br2 | CID 12350146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 62384-31-0 | AChemBlock [achemblock.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Bromo-2-(1-bromoethyl)benzene: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-bromo-2-(1-bromoethyl)benzene, a halogenated aromatic compound with significant potential in synthetic organic chemistry and drug discovery. The guide will cover the precise IUPAC nomenclature, detailed physicochemical properties, and a proposed synthetic route based on established chemical principles. Furthermore, it will delve into the mechanistic underpinnings of its formation, predicted spectroscopic data for its characterization, and a discussion of its reactivity and potential applications, particularly for researchers, scientists, and professionals in drug development.

Introduction and IUPAC Nomenclature

This compound is a disubstituted benzene derivative containing two bromine atoms at different positions, one on the aromatic ring and one on the ethyl side chain. This arrangement of functional groups imparts distinct reactivity to the molecule, making it a valuable intermediate in organic synthesis.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is unequivocally This compound .[1][2] This name is derived by treating the benzene ring as the parent structure. The substituents are a bromine atom at position 1 and a 1-bromoethyl group at position 2.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂ | [1][2] |

| Molecular Weight | 263.96 g/mol | [1][2] |

| CAS Number | 62384-31-0 | [1][2] |

| Appearance | Predicted to be a liquid | Inferred |

| Solubility | Insoluble in water; soluble in common organic solvents | Inferred from similar compounds[3] |

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H302: Harmful if swallowed (Acute toxicity, oral)[1]

-

H314: Causes severe skin burns and eye damage (Skin corrosion/irritation)[1]

It is imperative that this compound be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Synthesis of this compound

The most logical and established method for the synthesis of this compound is the free-radical bromination of 1-bromo-2-ethylbenzene.[4][5][6][7][8] This reaction selectively targets the benzylic position, which is activated towards radical attack due to the resonance stabilization of the resulting benzylic radical.[9][10][11]

Proposed Synthetic Protocol

Reaction: Free-radical bromination of 1-bromo-2-ethylbenzene.

Reagents and Materials:

-

1-bromo-2-ethylbenzene

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Inert gas atmosphere (Nitrogen or Argon)

-

Light source (e.g., UV lamp or a high-intensity incandescent bulb)

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer and heating mantle

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-2-ethylbenzene (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents) to the solution.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can inhibit radical reactions.

-

Initiation: While stirring vigorously, irradiate the reaction mixture with a light source. Gently heat the mixture to reflux to facilitate the decomposition of the radical initiator and maintain the reaction.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Mechanistic Rationale

The free-radical bromination of the benzylic position of 1-bromo-2-ethylbenzene proceeds via a chain mechanism involving three key stages: initiation, propagation, and termination.[8]

Figure 1: Free-Radical Bromination Mechanism.

-

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (AIBN) upon heating or irradiation, generating two radicals. These radicals then react with a bromine source (NBS is often used to maintain a low concentration of Br₂) to produce a bromine radical (Br•).[7][12]

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 1-bromo-2-ethylbenzene. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. This radical then reacts with a molecule of Br₂ to form the product, this compound, and regenerate a bromine radical, which continues the chain reaction.[8][12]

-

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, two benzylic radicals, or a bromine radical and a benzylic radical.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals in the aromatic, methine, and methyl regions.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (4H) | 7.0 - 7.6 | Multiplet | |

| Methine (-CHBr) | 5.2 - 5.5 | Quartet | ~7 |

| Methyl (-CH₃) | 1.9 - 2.2 | Doublet | ~7 |

The aromatic protons will appear as a complex multiplet due to their ortho, meta, and para relationships. The benzylic methine proton will be a quartet due to coupling with the three methyl protons, and the methyl protons will appear as a doublet due to coupling with the single methine proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show eight distinct signals for the eight carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-Br) | 122 - 125 |

| Aromatic (C-CHBrCH₃) | 140 - 143 |

| Aromatic (4 CH) | 127 - 132 |

| Methine (-CHBr) | 45 - 50 |

| Methyl (-CH₃) | 25 - 30 |

The carbon attached to the bromine on the aromatic ring will be in the range of 122-125 ppm, while the other substituted aromatic carbon will be further downfield. The four aromatic CH carbons will appear in the typical aromatic region. The benzylic carbon will be significantly deshielded by the attached bromine, and the methyl carbon will be in the aliphatic region.

Reactivity and Potential Applications

The synthetic utility of this compound stems from the differential reactivity of the two bromine atoms.

Figure 2: Reactivity of this compound.

Benzylic Bromine Reactivity

The bromine atom on the ethyl side chain is a benzylic bromide. Benzylic halides are highly reactive in nucleophilic substitution reactions (both Sₙ1 and Sₙ2) and elimination reactions.[9][10] This high reactivity is due to the stability of the carbocation intermediate in Sₙ1 reactions (resonance stabilized) and the accessibility of the carbon atom for backside attack in Sₙ2 reactions. This allows for the facile introduction of a wide range of nucleophiles at this position, making it a valuable precursor for the synthesis of various functionalized molecules.

Aromatic Bromine Reactivity

The bromine atom attached directly to the benzene ring is an aryl bromide. It is much less reactive towards nucleophilic substitution than the benzylic bromide under standard conditions. However, it is an excellent handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[14] It can also be used to form Grignard reagents or organolithium compounds, which can then be reacted with a variety of electrophiles.

Applications in Drug Discovery and Medicinal Chemistry

The dual reactivity of this compound makes it a versatile building block in medicinal chemistry. The benzylic position can be functionalized to interact with biological targets, while the aromatic bromine can be used to append other molecular fragments to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Although specific applications of this exact molecule are not widely documented, related bromo-substituted aromatic compounds are integral to the synthesis of a wide range of pharmaceuticals.[1][15]

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical properties and predictable reactivity. Its synthesis can be achieved through the selective free-radical bromination of 1-bromo-2-ethylbenzene. The presence of two differentially reactive bromine atoms provides a versatile platform for the construction of complex organic molecules, with significant potential for applications in drug discovery and materials science. This guide provides a foundational understanding of this compound for researchers and scientists in the chemical and pharmaceutical industries.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Bromo-2-ethylbenzene. National Center for Biotechnology Information. [Link]

-

Michigan State University Department of Chemistry. Aromatic Reactivity. [Link]

-

Donahue, M. Radical Bromination of Ethylbenzene in Organic Chemistry. YouTube. [Link]

-

Clutch Prep. Starting with benzene, design a synthesis of m-bromoethylbenzene. [Link]

-

Oregon State University. Reaction Mechanisms. [Link]

-

Chegg. Solved: How do you synthesize ((2-bromoethyl)benzene) from... [Link]

-

Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

-

Supporting Information. [Link]

-

Pearson. Propose a mechanism for the bromination of ethylbenzene shown below. [Link]

-

Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

-

Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

-

Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified! YouTube. [Link]

-

ResearchGate. Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. [Link]

-

Chem LibreTexts. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons. [Link]

-

StudySmarter. Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. [Link]

-

The Open Medicinal Chemistry Journal. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ACS Publications. α-Bromo Carbonyl Compounds as Promoters for the Synthesis of (2-Bromoethyl)benzene by the Anti-Markovnikov Addition of Hydrogen Bromide to Styrene. [Link]

Sources

- 1. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. 1-bromo-2-(2-bromoethyl)benzene(1074-15-3) 13C NMR [m.chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Reaction Mechanisms [sites.science.oregonstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons [westfield.ma.edu]

- 9. Aromatic Reactivity [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.coach [chemistry.coach]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

An In-depth Technical Guide to the Molecular Structure and Reactivity of 1-Bromo-2-(1-bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Bromo-2-(1-bromoethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a bromine atom and an adjacent 1-bromoethyl group. This unique arrangement of a stable aromatic halide and a reactive benzylic halide within the same molecule imparts a dual reactivity profile, making it a valuable, albeit specialized, intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its molecular structure, synthesis, spectroscopic characterization, and anticipated reactivity, offering insights for its application in the design and development of complex molecular architectures.

Molecular Structure and Physicochemical Properties

This compound is a molecule with the chemical formula C₈H₈Br₂.[1] Its structure features a benzene ring with a bromine atom at the C1 position and a 1-bromoethyl group at the C2 position. The presence of a chiral center at the benzylic carbon of the ethyl group means that this compound can exist as a racemic mixture of two enantiomers.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62384-31-0 | PubChem[1] |

| Molecular Formula | C₈H₈Br₂ | PubChem[1] |

| Molecular Weight | 263.96 g/mol | PubChem[1] |

| InChI | InChI=1S/C8H8Br2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 | PubChem[1] |

| SMILES | CC(C1=CC=CC=C1Br)Br | PubChem[1] |

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from benzene. This process is outlined below, with a detailed experimental protocol for the key free-radical bromination step.

Synthesis Pathway Overview

The synthesis commences with the Friedel-Crafts ethylation of bromobenzene to produce the precursor, 1-bromo-2-ethylbenzene. Subsequent benzylic bromination of this precursor, typically using N-bromosuccinimide (NBS) under radical initiation conditions, yields the target compound. The ethyl group of the precursor directs electrophilic substitution to the ortho and para positions, necessitating separation of the desired ortho-isomer.[2]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Free-Radical Bromination of 1-Bromo-2-ethylbenzene

This protocol describes a general method for benzylic bromination, which is applicable for the synthesis of this compound from 1-bromo-2-ethylbenzene.[3][4]

Materials:

-

1-bromo-2-ethylbenzene

-

N-Bromosuccinimide (NBS)

-

A radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-ethylbenzene in anhydrous CCl₄ under an inert atmosphere.

-

Addition of Reagents: Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the radical chain reaction.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete when the solid NBS, which is denser than CCl₄, has been consumed and is replaced by succinimide, which floats on the surface of the solvent.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

-

NBS as Bromine Source: NBS is used as the bromine source to maintain a low, constant concentration of Br₂ in the reaction mixture. This is crucial for favoring the desired radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[3]

-

Radical Initiator: The use of a radical initiator and light provides the necessary energy to initiate the homolytic cleavage of the Br-Br bond, starting the radical chain reaction.[2]

-

Inert Atmosphere: An inert atmosphere is essential to prevent side reactions with atmospheric oxygen, which can act as a radical scavenger and inhibit the desired reaction.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of its structural features and comparison with similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and methyl protons.

-

Aromatic Protons (4H): A complex multiplet pattern in the range of δ 7.0-7.6 ppm. The ortho-substitution pattern will lead to coupled signals.

-

Benzylic Methine Proton (1H): A quartet in the range of δ 5.2-5.5 ppm due to coupling with the three methyl protons.

-

Methyl Protons (3H): A doublet in the range of δ 2.0-2.3 ppm due to coupling with the benzylic methine proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 120-145 ppm).

-

Benzylic Carbon (1C): A signal in the range of δ 45-55 ppm.

-

Methyl Carbon (1C): A signal in the range of δ 20-25 ppm.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a characteristic isotopic pattern for a dibrominated compound.

-

Molecular Ion (M⁺): A cluster of peaks around m/z 262, 264, and 266, with a characteristic intensity ratio of approximately 1:2:1, due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).[5]

-

Major Fragmentation Pathways:

-

Loss of a bromine radical to give a fragment at m/z 183/185.

-

Loss of the bromoethyl radical to give a fragment at m/z 155/157.

-

Benzylic cleavage to form a bromotropylium ion.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorptions for the aromatic ring and the alkyl halide.

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-Br stretching: ~550-650 cm⁻¹

Reactivity and Synthetic Applications

The dual halide nature of this compound allows for selective and sequential reactions, making it a versatile building block in organic synthesis.

Differential Reactivity

The benzylic bromine is significantly more reactive towards nucleophilic substitution than the aromatic bromine. This is due to the stability of the benzylic carbocation intermediate that can be formed in Sₙ1 reactions, and the accessibility of the benzylic carbon for Sₙ2 attack. The aromatic bromine, in contrast, is unreactive towards traditional Sₙ1 and Sₙ2 reactions due to the high energy of the phenyl cation and the steric hindrance of the benzene ring.[2]

Caption: Differential reactivity of the two bromine atoms.

Synthetic Transformations

-

Nucleophilic Substitution: The benzylic bromine can be readily displaced by a variety of nucleophiles (e.g., cyanides, azides, alkoxides, amines) to introduce new functional groups.

-

Grignard Reagent Formation: The aromatic bromine can be selectively converted into a Grignard reagent by reaction with magnesium metal. The more reactive benzylic bromine would likely be incompatible with this reaction, potentially leading to side reactions.

-

Palladium-Catalyzed Cross-Coupling Reactions: The aromatic C-Br bond can participate in various cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the formation of new carbon-carbon bonds. This provides a powerful tool for elaborating the molecular structure.

Safety and Handling

This compound is classified as a hazardous substance.[1]

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Conclusion

This compound is a synthetically useful building block due to the differential reactivity of its two bromine atoms. While its synthesis and characterization are not extensively documented in readily available literature, its preparation via free-radical bromination of 1-bromo-2-ethylbenzene is a logical and feasible route. The ability to selectively functionalize either the benzylic or aromatic position opens up a wide range of possibilities for the synthesis of complex organic molecules, making it a compound of interest for researchers in drug discovery and materials science. Further investigation into its specific reactions and the development of detailed, validated analytical data will undoubtedly enhance its utility in the field of organic synthesis.

References

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

-

Alocci, M. (2024, February 19). Starting with benzene, design a synthesis of m-bromoethylbenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12350146, this compound. Retrieved from [Link]

-

Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) [Video]. YouTube. Retrieved from [Link]

-

Catalyst University. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice) [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

Charette, A. B., & Ritch, J. S. (2015). Crystal structure of 1-bromo-2-(phenylselenyl)benzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), 327–329. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Pearson. (2024, January 13). When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a single enantiomer is obtained. What is the mechanism of this reaction? Retrieved from [Link]

-

Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11454, (1-Bromoethyl)benzene. Retrieved from [Link]

-

Cheméo. (n.d.). Benzene, (1-bromoethyl)-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-2-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | C8H8Br2 | CID 12350146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(1-bromoethyl)benzene

Introduction

1-Bromo-2-(1-bromoethyl)benzene is a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its structure, featuring two bromine atoms with distinct reactivities—one on the aromatic ring and one at the benzylic position—makes it a valuable building block for the introduction of various functional groups. This dual functionality allows for selective and stepwise transformations, rendering it a key component in the synthesis of complex molecules targeted in pharmaceutical and materials science research. This guide provides a comprehensive overview of the most effective pathway for the synthesis of this compound, delving into the mechanistic underpinnings, a detailed experimental protocol, and essential characterization and safety data.

Strategic Approach to Synthesis: Benzylic Bromination

The most direct and efficient method for the synthesis of this compound is through the selective bromination of the benzylic position of 1-bromo-2-ethylbenzene. This transformation is best achieved via a free-radical chain reaction, a cornerstone of organic synthesis for functionalizing alkyl side chains on aromatic rings.

Causality of Reagent Selection

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical for the success of this reaction. Unlike molecular bromine (Br₂), which can lead to electrophilic aromatic substitution on the benzene ring, NBS provides a low, constant concentration of bromine radicals, favoring substitution at the benzylic position.[1][2][3] This selectivity arises from the stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent aromatic ring.

The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or by UV irradiation.[4] These initiators facilitate the homolytic cleavage of the N-Br bond in NBS, generating the bromine radical necessary to start the chain reaction.

Reaction Mechanism

The benzylic bromination of 1-bromo-2-ethylbenzene proceeds through a classic free-radical chain mechanism, consisting of three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., benzoyl peroxide) upon heating, producing two radicals. These radicals then react with NBS to generate a bromine radical.

-

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of 1-bromo-2-ethylbenzene. This is the most favorable position for hydrogen abstraction due to the formation of a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr (formed in a side reaction) to regenerate a bromine radical, thus propagating the chain.

-

Termination: The reaction is terminated when two radicals combine to form a non-radical species. This can occur through the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

1-Bromo-2-ethylbenzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (use with caution, stored wet)

-

Carbon tetrachloride (CCl₄) or a less toxic alternative like 1,2-dichloroethane

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium sulfite solution (Na₂SO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-2-ethylbenzene (1 equivalent) in carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux with vigorous stirring. The reaction can be monitored by TLC or GC to observe the consumption of the starting material. The reaction is typically complete within 2-4 hours. The progress of the reaction can often be visually monitored as the denser NBS is consumed and the lighter succinimide floats to the surface.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium sulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 1-Bromo-2-ethylbenzene | C₈H₉Br | 185.06 | Colorless liquid | 1973-22-4 |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | White to off-white solid | 128-08-5 |

| Benzoyl Peroxide | C₁₄H₁₀O₄ | 242.23 | White granular solid | 94-36-0 |

| This compound | C₈H₈Br₂ | 263.96 | - | 62384-31-0 |

Characterization Data for this compound:

-

¹H NMR (CDCl₃): Chemical shifts (δ) are expected for the aromatic protons (in the range of 7.0-7.6 ppm), the benzylic proton (a quartet around 5.2 ppm), and the methyl protons (a doublet around 2.0 ppm).

-

¹³C NMR (CDCl₃): Signals are anticipated for the aromatic carbons, the benzylic carbon attached to bromine, and the methyl carbon.

-

IR Spectroscopy: Characteristic peaks for C-H stretching of the aromatic ring and alkyl group, as well as C-Br stretching, would be observed.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for the two bromine atoms.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

1-Bromo-2-ethylbenzene: Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6][7][8]

-

N-Bromosuccinimide: Oxidizer, may intensify fire. Causes skin irritation and serious eye irritation. May cause an allergic skin reaction.[9][10][11][12][13]

-

Benzoyl Peroxide: Strong oxidizing agent. Heating may cause a fire or explosion. May cause an allergic skin reaction and serious eye irritation. It is typically supplied wet to reduce the risk of explosion.[14][15][16][17][18]

-

This compound: Harmful if swallowed. Causes severe skin burns and eye damage.[19]

-

Carbon Tetrachloride: Toxic and carcinogenic. Its use should be minimized or replaced with a safer alternative.

Conclusion

The synthesis of this compound via free-radical bromination of 1-bromo-2-ethylbenzene using NBS is a reliable and selective method. A thorough understanding of the reaction mechanism and careful adherence to the experimental protocol and safety precautions are paramount for a successful and safe synthesis. The unique structure of the target molecule opens avenues for further synthetic transformations, making it a valuable tool for researchers in drug discovery and materials science.

References

-

Thermo Fisher Scientific. SAFETY DATA SHEET - N-Bromosuccinimide. (2015-01-19). [Link]

-

Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]

-

PubChem. 1-Bromo-2-ethylbenzene. [Link]

-

New Jersey Department of Health. Benzoyl peroxide - Hazardous Substance Fact Sheet. [Link]

-

Haz-Map. 1-Bromo-2-ethylbenzene - Hazardous Agents. [Link]

-

LookChem. : 1-Bromo-2-ethylbenzene. [Link]

-

Scribd. 02 Benzylic Bromination | PDF | Chemical Substances | Organic Chemistry. [Link]

-

Professor Dave Explains. Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). (2020-11-20). [Link]

-

Knowledge. How do you make (2-Bromoethyl)benzene?. (2023-12-28). [Link]

-

Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. (2023-08-07). [Link]

-

PubChem. This compound. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 1-Bromo-2-ethylbenzene | C8H9Br | CID 16089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromo-2-ethylbenzene - Hazardous Agents | Haz-Map [haz-map.com]

- 8. file1.lookchem.com [file1.lookchem.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. chemscience.com [chemscience.com]

- 14. archpdfs.lps.org [archpdfs.lps.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. echemi.com [echemi.com]

- 17. nj.gov [nj.gov]

- 18. fishersci.com [fishersci.com]

- 19. This compound | C8H8Br2 | CID 12350146 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Orthogonal Reactivity of 1-Bromo-2-(1-bromoethyl)benzene: A Technical Guide for Synthetic Chemists

Introduction: A Molecule of Dichotomous Reactivity

In the landscape of synthetic organic chemistry, molecules bearing multiple, differentially reactive functional groups are invaluable assets. 1-Bromo-2-(1-bromoethyl)benzene emerges as a compelling building block, presenting a fascinating case of orthogonal reactivity dictated by the distinct electronic environments of its two bromine substituents. This technical guide provides an in-depth exploration of the reactivity profile of this versatile intermediate, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic potential. We will delve into its preparation, the chemoselective transformations of its benzylic and aryl bromide moieties, and the strategic implications of their ortho-relationship, which introduces unique steric and electronic considerations.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its application in synthesis.

| Property | Value |

| Molecular Formula | C₈H₈Br₂ |

| Molecular Weight | 263.96 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not readily available; estimated to be >200 °C |

| Density | Not readily available |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, toluene) |

Spectroscopic Signature: While a dedicated full spectroscopic analysis of this compound is not widely published, its expected spectral features can be reliably predicted based on its constituent parts.

-

¹H NMR: The proton on the carbon bearing the benzylic bromine is expected to appear as a quartet, coupled to the adjacent methyl protons. The methyl protons would present as a doublet. The aromatic protons would exhibit complex splitting patterns in the aromatic region of the spectrum.

-

¹³C NMR: The spectrum would show distinct signals for the benzylic carbon attached to bromine, the methyl carbon, and the aromatic carbons. The carbon attached to the aryl bromine would have a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum would display a characteristic isotopic pattern for a molecule containing two bromine atoms.

Synthesis of this compound: A Two-Step Approach

The most logical and efficient synthesis of this compound commences with the commercially available 1-bromo-2-ethylbenzene. The synthesis hinges on the selective bromination of the benzylic position, a well-established transformation in organic chemistry.

Workflow for the Synthesis of this compound

Caption: Synthetic route to this compound.

Experimental Protocol: Benzylic Bromination of 1-Bromo-2-ethylbenzene

This protocol is adapted from standard procedures for benzylic bromination using N-bromosuccinimide (NBS).[1][2][3][4][5]

Materials:

-

1-Bromo-2-ethylbenzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Light source (e.g., a sunlamp, if using photochemical initiation)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1-bromo-2-ethylbenzene (1.0 eq) in CCl₄.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a light source if necessary to initiate the radical reaction.

-

Monitoring the Reaction: The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material. The reaction is typically complete within a few hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

The Dichotomous Reactivity Profile

The synthetic utility of this compound lies in the differential reactivity of its two C-Br bonds. The benzylic bromide is highly susceptible to nucleophilic substitution and elimination reactions, while the aryl bromide is relatively inert to these conditions but readily participates in organometallic reactions.

Reactions at the Benzylic Center: A Hub of Activity

The benzylic C-Br bond is the more reactive of the two, a consequence of the stability of the benzylic carbocation intermediate in SN1 reactions and the accessibility of the carbon center for SN2 attack.[2]

This compound is expected to readily undergo nucleophilic substitution at the benzylic position with a wide range of nucleophiles.[6][7] The choice of reaction conditions can favor either an SN1 or SN2 pathway.[6]

-

SN1 Conditions: Protic solvents (e.g., ethanol, water) and weaker nucleophiles favor the formation of a resonance-stabilized benzylic carbocation, leading to SN1 substitution.

-

SN2 Conditions: Aprotic polar solvents (e.g., acetone, DMF) and strong, non-bulky nucleophiles favor a concerted backside attack, proceeding via an SN2 mechanism.[6][7]

Caption: Nucleophilic substitution pathways at the benzylic position.

Representative Protocol: Substitution with Sodium Hydroxide (SN1/SN2)

This generalized protocol illustrates the synthesis of 1-(2-bromophenyl)ethanol.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water/Ethanol mixture (for SN1) or Acetone (for SN2)

-

Round-bottom flask with reflux condenser

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add an aqueous solution of sodium hydroxide (1.1 eq).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction, neutralize with dilute acid, and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate to obtain the crude alcohol.

-

Purify by column chromatography or distillation.

Treatment of this compound with a strong, sterically hindered base will favor an E2 elimination to form 1-bromo-2-vinylbenzene.[6][8]

Representative Protocol: E2 Elimination with Potassium tert-Butoxide

This protocol is based on standard procedures for E2 eliminations.[9]

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF) or tert-butanol

-

Round-bottom flask under an inert atmosphere

Procedure:

-

Dissolve this compound in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add potassium tert-butoxide (1.2 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the resulting 1-bromo-2-vinylbenzene by distillation or chromatography.

Reactions at the Aryl Center: Gateway to Complex Scaffolds

The aryl C-Br bond is significantly less reactive towards traditional nucleophilic substitution due to the increased bond strength and steric hindrance. However, it serves as an excellent handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The aryl bromide can be converted to a Grignard reagent, (2-(1-bromoethyl)phenyl)magnesium bromide, by reaction with magnesium metal.[10][11][12] This powerful nucleophile can then be used in a plethora of subsequent reactions.

Considerations for Grignard Formation:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware and solvents must be scrupulously dried.[12]

-

Initiation: The reaction can sometimes be sluggish to start. The use of an activating agent like iodine or 1,2-dibromoethane is often necessary.[10]

-

Potential for Intramolecular Reactions: The ortho-positioning of the benzylic bromide raises the possibility of intramolecular reactions. For instance, the formed Grignard reagent could potentially lead to benzyne formation via elimination of MgBr₂ and the benzylic bromide.[13] Performing the reaction at low temperatures can help to suppress such side reactions.[14]

Caption: Grignard reagent formation and potential side reaction.

Experimental Protocol: Grignard Reagent Formation

This protocol is adapted from standard procedures for the formation of aryl Grignard reagents.[10][14]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

A small crystal of iodine

-

Three-necked round-bottom flask with a reflux condenser, dropping funnel, and inert gas inlet

Procedure:

-

Setup: Flame-dry the glassware and allow it to cool under a stream of inert gas.

-

Magnesium Activation: Place the magnesium turnings in the flask and add a crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes and coats the magnesium, then allow it to cool.

-

Initiation: Add a small amount of anhydrous THF to cover the magnesium. Add a small portion of a solution of this compound in THF to the flask. Gentle warming may be required to initiate the reaction, indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Addition: Once initiated, cool the reaction mixture to 0 °C or lower and slowly add the remaining solution of the aryl bromide from the dropping funnel, maintaining a low temperature to minimize side reactions.

-

Completion: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be used immediately in subsequent reactions.

The aryl bromide is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern organic synthesis. These reactions allow for the selective formation of new bonds at the aromatic ring, leaving the benzylic bromide intact for subsequent functionalization.

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C-C bond.[15][16]

-

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.[17][18][19]

-

Heck Coupling: Reaction with an alkene to form a new C-C double bond.[20][21][22]

-

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.[23][24][25][26][27]

Sources

- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. The product of the reaction between ethyl benzene and N -bromosuccinamide.. [askfilo.com]

- 5. m.youtube.com [m.youtube.com]

- 6. brainly.com [brainly.com]

- 7. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... | Study Prep in Pearson+ [pearson.com]

- 8. bloomtechz.com [bloomtechz.com]

- 9. brainly.com [brainly.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. bohr.winthrop.edu [bohr.winthrop.edu]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. Heck reaction - Wikipedia [en.wikipedia.org]

- 21. Heck Reaction [organic-chemistry.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 25. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 26. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 27. youtube.com [youtube.com]

Spectroscopic Characterization of 1-Bromo-2-(1-bromoethyl)benzene: A Predictive and Interpretive Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of rigorous scientific advancement. 1-Bromo-2-(1-bromoethyl)benzene, a disubstituted aromatic halide, presents a unique spectroscopic fingerprint. Understanding this fingerprint is critical for reaction monitoring, quality control, and the prediction of chemical reactivity. This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, leveraging foundational principles and comparative data from structurally analogous compounds. We will delve into the anticipated features of its Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, offering not just data, but the scientific rationale behind the spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways.

Predicted Mass Spectrum Data

Due to the presence of two bromine atoms, the molecular ion peak and bromine-containing fragments will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units for each bromine-containing fragment.

| Predicted Fragment Ion | Structure | m/z (⁷⁹Br/⁸¹Br) | Predicted Fragmentation Pathway |

| [M]⁺• | [C₈H₈Br₂]⁺• | 262/264/266 | Molecular Ion |

| [M-Br]⁺ | [C₈H₈Br]⁺ | 183/185 | Loss of a bromine radical from the ethyl group |

| [M-CH₂Br]⁺ | [C₇H₅Br]⁺ | 169/171 | Benzylic cleavage |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91 | Formation of the tropylium ion |

| [C₆H₄Br]⁺ | [C₆H₄Br]⁺ | 155/157 | Loss of the bromoethyl group |

Interpretation of Fragmentation Patterns

The fragmentation of this compound is expected to be dominated by cleavages that lead to stable carbocations. The benzylic position of the 1-bromoethyl group is particularly susceptible to fragmentation.

The molecular ion peak ([M]⁺•) is anticipated to be observable, with a characteristic M:M+2:M+4 pattern with a ratio of approximately 1:2:1, indicative of a molecule containing two bromine atoms.

A primary fragmentation pathway involves the loss of a bromine radical from the ethyl side chain, which is a common fragmentation for alkyl halides, to form the ion at m/z 183/185.[1] Another significant fragmentation is the benzylic cleavage, leading to the loss of a CH₂Br radical and the formation of a stable benzyl-type cation at m/z 169/171. Further fragmentation of the alkyl-substituted benzene can lead to the formation of the highly stable tropylium ion at m/z 91.[2]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

-

Injection : Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for separation from any impurities.

-

Ionization : Employ electron ionization (EI) with a standard energy of 70 eV.

-

Mass Analysis : Scan a mass range of m/z 50-350 to ensure detection of the molecular ion and all significant fragments.

-

Data Acquisition : Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio to observe the isotopic patterns clearly.

Visualization of Predicted Fragmentation

Caption: Predicted ¹H and ¹³C NMR chemical shift assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

Predicted IR Absorption Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| C-H Bend (Aliphatic) | 1470-1370 | Medium |

| C-Br Stretch | 690-515 | Strong |

Interpretation of IR Spectrum

The IR spectrum will be characterized by several key regions. The region above 3000 cm⁻¹ will contain the C-H stretching vibrations of the aromatic ring. [3][4]Just below 3000 cm⁻¹, the C-H stretching of the bromoethyl group will be observed.

The aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region. [5][6]The exact positions and number of these bands can sometimes provide information about the substitution pattern of the benzene ring.

A strong absorption in the fingerprint region, between 690-515 cm⁻¹, is expected for the C-Br stretching vibration . [7]Due to the presence of two C-Br bonds in different chemical environments (aromatic and aliphatic), this band may be broad or appear as multiple peaks.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation :

-

Liquid Sample : Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Solid Sample (if applicable) : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Background Spectrum : Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interferences. [8]3. Sample Spectrum : Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum.

-

Data Analysis : Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Conclusion

This technical guide provides a detailed predictive analysis of the mass, NMR, and IR spectra of this compound. By understanding the expected fragmentation patterns, chemical shifts, and vibrational frequencies, researchers and scientists can more effectively identify and characterize this compound in various experimental settings. The provided protocols offer standardized methods for acquiring high-quality spectroscopic data, ensuring reproducibility and accuracy in the laboratory.

References

-

JoVE. (2024, December 5). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

Stenutz, R. NMR chemical shift prediction of benzenes. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. YouTube. Retrieved from [Link]

- Amass, A. J., et al. (2001). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]

-

American Chemical Society. (1964). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. Retrieved from [Link]

-

University of Illinois Springfield. Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Whitman College. GCMS Section 6.9.5. Retrieved from [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Semantic Scholar. (1993, June 1). Pair‐induced chemical shifts (pairwise corrections) and an additivity scheme for the estimation of aromatic 1H NMR shifts in polysubstituted benzenes with two or more vicinal substituents. Retrieved from [Link]

-

Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

University of Rochester. How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

University of Colorado Boulder. IR: alkyl halides. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

PubMed Central. NMR data collection and analysis protocol for high-throughput protein structure determination. Retrieved from [Link]

-

MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. Acquiring an IR Spectrum. Retrieved from [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Mississippi. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]

-

UTHSCSA. Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

University of California, San Diego. Basic NMR Concepts. Retrieved from [Link]

-

SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

-

ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

University of California, Los Angeles. Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

-

University of Calgary. Ch 13 - Aromatic H. Retrieved from [Link]

-

Asian Journal of Chemistry. Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Retrieved from [Link]

-

University of California, Santa Cruz. IR Chart. Retrieved from [Link]

-

J-Stage. Mass Spectra of 1,2-Dimethoxybenzene Derivatives. Retrieved from [Link]

-

De Gruyter. Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. Retrieved from [Link]

-

CORE. Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Retrieved from [Link]

-

Fluorine Notes. ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[7]. Retrieved from [Link]

-

ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Michigan State University. Infrared Spectroscopy. Retrieved from [Link]

-

Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between t.... Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

University of California, Santa Cruz. IR Tables. Retrieved from [Link]

Sources

- 1. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 2. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Safe Handling of 1-Bromo-2-(1-bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety and handling protocols for 1-Bromo-2-(1-bromoethyl)benzene (CAS No. 62384-31-0). As a Senior Application Scientist, my objective is to present a document that is not only technically precise but also grounded in practical, field-proven experience. The causality behind each recommendation is explained to ensure a deep understanding of the risks and mitigation strategies. This guide is structured to empower researchers to work safely and effectively with this reactive halogenated aromatic compound.

Compound Profile and Hazard Identification

GHS Classification (CAS: 62384-31-0) [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

Note: Due to the lack of a complete SDS for this specific isomer, some data for related compounds, such as (1-Bromoethyl)benzene, are included for a broader understanding of potential hazards. These are clearly marked and should be interpreted with caution.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂ | [1] |

| Molecular Weight | 263.96 g/mol | [1] |

| Appearance | Assumed to be a liquid, potentially colorless to yellow/brown | Inferred from similar compounds[2][3] |

| Solubility | Likely soluble in organic solvents and insoluble in water | Inferred from similar compounds[2] |

Toxicological Profile and Health Effects

The GHS classification indicates that this compound is harmful if swallowed and can cause severe skin burns and eye damage .[1] The corrosive nature of this compound means that any contact with skin or eyes can lead to immediate and potentially permanent tissue damage. Ingestion can cause severe burns to the gastrointestinal tract.

While specific inhalation toxicity data for this isomer is not available, related bromoalkylbenzenes are known to be lachrymators and may cause respiratory irritation.[4][5] Therefore, it is prudent to assume that inhalation of vapors or aerosols of this compound will be harmful.

Personal Protective Equipment (PPE) - A Self-Validating System

The selection of PPE is critical and must be based on a thorough risk assessment. The following represents the minimum required PPE for handling this compound.

-

Eye and Face Protection : Chemical splash goggles in combination with a face shield are mandatory to protect against splashes of this corrosive liquid.

-

Skin Protection :

-

Gloves : Use chemically resistant gloves. While specific breakthrough times for this compound are not available, nitrile gloves are a common recommendation for halogenated organic compounds.[6] Always inspect gloves for integrity before use and change them immediately if contamination is suspected.

-

Lab Coat : A chemically resistant lab coat must be worn and kept fully buttoned.

-

Additional Protection : For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron and arm sleeves should be worn.

-

-

Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent exposure and ensure the stability of the compound.

Handling:

-